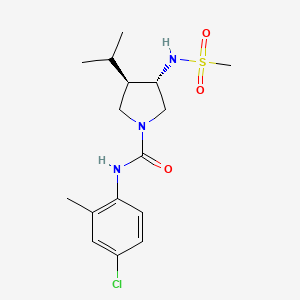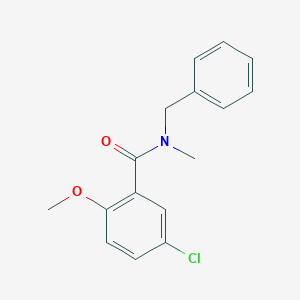![molecular formula C21H15N3O5 B5519392 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5519392.png)
2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
Applications De Recherche Scientifique
2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, including the formation of the hydrazone linkage and the esterification of the benzodioxole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions could introduce various functional groups onto the aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one
Uniqueness
What sets 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate apart is its unique combination of functional groups and aromatic systems, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for targeted interactions in biological systems and unique properties in material science applications.
Propriétés
IUPAC Name |
[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(14-7-9-22-10-8-14)24-23-12-16-3-1-2-4-17(16)29-21(26)15-5-6-18-19(11-15)28-13-27-18/h1-12H,13H2,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAZTYXMHLWOER-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N/NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one](/img/structure/B5519366.png)
![ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)

![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
![(3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE](/img/structure/B5519404.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B5519418.png)
